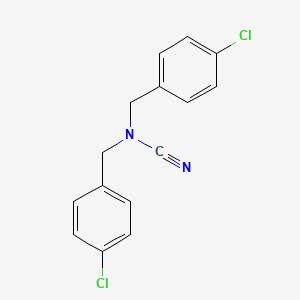

N,N-bis(4-chlorobenzyl)cyanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

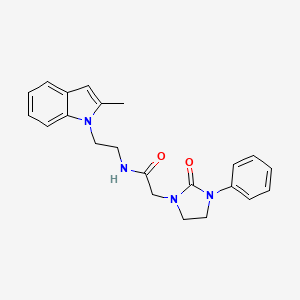

N,N-bis(4-chlorobenzyl)cyanamide is a compound that can be associated with the broader class of cyanamides, which are known for their utility as building blocks in the synthesis of nitrogen-containing heterocycles. Cyanamides are characterized by the presence of the cyanamide moiety (-NCN-), which exhibits a range of reactivities that make it suitable for various chemical transformations and applications in coordination chemistry .

Synthesis Analysis

The synthesis of cyanamide derivatives typically involves methods such as cyanation of amines, palladium catalysis, deoxygenation of isocyanates, and desulfurization of thioureas . While the specific synthesis of this compound is not detailed in the provided papers, the general approaches to accessing cyanamides can be inferred to potentially apply to its synthesis. For instance, the reaction of bis(triphenylstannyl)carbodiimide with different reagents, such as acid chlorides and alkyl chlorocarbonates, has been used to prepare various N-substituted cyanamides . These methods could potentially be adapted to synthesize this compound by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of cyanamide derivatives is often characterized by spectroscopic methods such as IR and Mossbauer spectroscopy . These techniques can provide information on the coordination number of metal centers in metal-cyanamide complexes and the general structural features of the cyanamide moiety. However, the specific molecular structure of this compound is not provided in the papers. Nonetheless, the structure of related compounds, such as N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, has been elucidated using techniques like NMR, IR, ESI, and X-ray diffraction, which could similarly be employed to determine the structure of this compound .

Chemical Reactions Analysis

Cyanamides participate in a variety of chemical reactions, including nucleophilic additions, cycloadditions, and reactions with carbonyl groups . They can also serve as radical partners and undergo chlorinations and oxidations . The reactivity of this compound would likely follow these general patterns, allowing for its use in the synthesis of more complex molecules or in coordination chemistry to form metal-cyanamide complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanamide derivatives can vary widely depending on their specific substituents. For example, some cyanamide compounds are thermally labile, while others are stable up to high temperatures . The fluorescence properties of these compounds can also be of interest, as some cyanamide derivatives exhibit strong emission bands and may serve as fluorescent probes . The specific physical and chemical properties of this compound would need to be determined experimentally, but it is reasonable to expect that they would be influenced by the presence of the 4-chlorobenzyl groups and the cyanamide moiety.

Applications De Recherche Scientifique

Renewable Thermosetting Resins

Cyanamide derivatives have been utilized in the synthesis of renewable thermosetting resins, demonstrating their potential in creating sustainable materials with high thermal stability and low water uptake, suitable for maritime environments (Harvey et al., 2014).

Synthesis of N-substituted Cyanamides

The preparation of N-substituted cyanamides through reactions involving bis(cyanamide) compounds showcases the adaptability of cyanamide chemistry in synthesizing complex organometallic structures, hinting at the synthetic versatility of N,N-bis(4-chlorobenzyl)cyanamide (Kupchik & Feiccabrino, 1975).

N-Cyano-substituted Polyamides

Research into N-cyano-substituted homopolyamide and copolyamides derived from aromatic diamines and cyanogen bromide reveals the utility of cyanamide groups in polymer chemistry, particularly in enhancing solubility and thermal stability of polymers (Diakoumakos & Mikroyannidis, 1993).

Coordination Chemistry

The study of Ru(III)-cyanamide chromophores and their dependence on inner-sphere coordination highlights the potential for cyanamide derivatives in the field of coordination chemistry, particularly for the development of novel complexes with unique electronic properties (Rezvani & Crutchley, 1994).

Oxygen Reduction Catalysts

Cyanamide-derived catalysts for oxygen reduction reaction (ORR) demonstrate the potential application of cyanamide derivatives in electrochemistry, offering a pathway towards developing non-precious metal catalysts for fuel cell technology (Chung et al., 2010).

Mécanisme D'action

The mechanism of action of cyanamides is often related to their unique nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the cyanamide moiety is dominated by an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit .

Orientations Futures

The use of cyanamides in synthetic chemistry has diversified in recent years . Future directions may include the development of more sustainable and robust synthetic routes to these compounds, as well as their application in the synthesis of structurally diverse products containing the nitrile function .

Propriétés

IUPAC Name |

bis[(4-chlorophenyl)methyl]cyanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2/c16-14-5-1-12(2-6-14)9-19(11-18)10-13-3-7-15(17)8-4-13/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWQZCWCWXMYJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2546665.png)

![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2546669.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzamide](/img/structure/B2546671.png)

![4-Methoxy-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2546676.png)

![4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide](/img/structure/B2546682.png)

![N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B2546684.png)